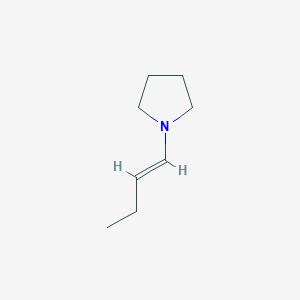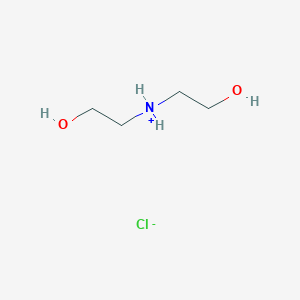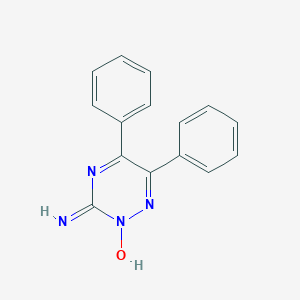
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine, also known as DTT or diphenyltriazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has a unique structure that makes it a versatile tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine acts as a reducing agent by donating electrons to disulfide bonds in proteins. This results in the cleavage of disulfide bonds, which can lead to changes in protein structure and function. 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can also reduce other oxidized molecules, such as glutathione disulfide and cystine.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine has been shown to have various biochemical and physiological effects. It can protect cells from oxidative stress by reducing oxidized molecules and preventing the formation of reactive oxygen species. 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can also affect protein folding and stability by cleaving disulfide bonds and altering protein structure. Additionally, 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can modulate enzyme activity by reducing or activating enzymes that contain disulfide bonds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine in lab experiments is its ability to reduce disulfide bonds in proteins and other molecules. This makes it a useful tool for investigating protein structure and function, as well as for synthesizing various compounds. However, 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can also have limitations in lab experiments. It can be toxic to cells at high concentrations, and it can interfere with certain assays that rely on disulfide bonds.
Direcciones Futuras
There are several future directions for research on 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine. One area of interest is the development of new methods for synthesizing 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine and related compounds. Another area of research is the investigation of 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine's effects on protein structure and function. Additionally, there is potential for the use of 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine in drug development, particularly for drugs that target proteins with disulfide bonds. Finally, there is a need for further research on the potential toxic effects of 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine on cells and organisms.
Conclusion:
In conclusion, 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine is a versatile compound with a wide range of applications in scientific research. Its ability to reduce disulfide bonds in proteins and other molecules makes it a useful tool for investigating protein structure and function, synthesizing compounds, and modulating enzyme activity. While 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine has many advantages, it also has limitations and potential toxic effects that require further investigation. Overall, 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine is a valuable tool for scientific research and has the potential to contribute to many future discoveries.
Métodos De Síntesis
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can be synthesized using a variety of methods, including the reaction of 2-amino-5,6-diphenyl-1,2,4-triazine with nitrous acid. This reaction yields a diazonium salt, which can be further reacted with phenol to produce 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine. Another method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with phenol in the presence of a base. This method yields 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine as a byproduct.
Aplicaciones Científicas De Investigación
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine has a wide range of applications in scientific research. It has been used as a reducing agent in biochemical experiments, as a probe for studying protein structure and function, and as a tool for investigating oxidative stress in cells. 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine has also been used in the synthesis of various compounds, such as peptides and oligonucleotides.
Propiedades
Número CAS |
13162-95-3 |
|---|---|
Nombre del producto |
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine |
Fórmula molecular |
C15H12N4O |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2-hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C15H12N4O/c16-15-17-13(11-7-3-1-4-8-11)14(18-19(15)20)12-9-5-2-6-10-12/h1-10,16,20H |
Clave InChI |
KCQRGFCNBKOFPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=N)N(N=C2C3=CC=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=N)N(N=C2C3=CC=CC=C3)O |
Sinónimos |
3-Amino-5,6-diphenyl-1,2,4-triazine-2-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




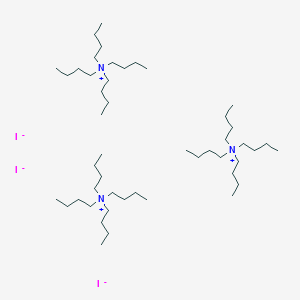
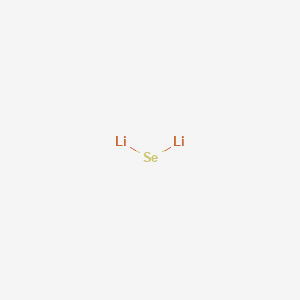


![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)
![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)
